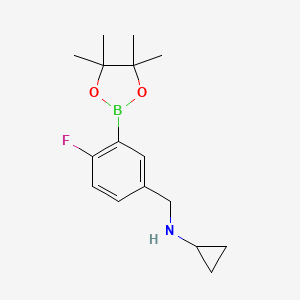

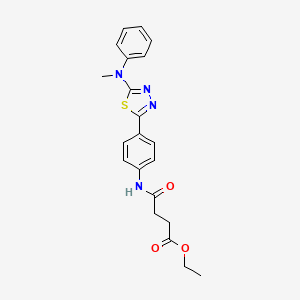

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid pinacol esters are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of solvents such as chloroform, acetone, 3-pentanone, dipropyl ether, and methylcyclohexane .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters can vary depending on the specific compound. For example, the empirical formula for Vinylboronic acid pinacol ester is C8H15BO2 .Chemical Reactions Analysis

Boronic acid pinacol esters are often used in Suzuki-Miyaura coupling reactions . They can also be involved in Mizoroki-Heck reactions and intramolecular Nozaki-Hiyama-Kishi reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound. For example, Vinylboronic acid pinacol ester has a refractive index of n20/D 1.4300 (lit.) and a density of 0.908 g/mL at 25 °C (lit.) .Wirkmechanismus

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . This process utilizes a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . It also allows for formal anti-Markovnikov alkene hydromethylation .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester as a pharmacological tool is its selectivity for the proteasome and T cells, allowing for the specific modulation of these biological processes. Additionally, its reversible binding to the proteasome allows for the restoration of proteasome activity once the compound is removed, making it a useful tool for studying the dynamic regulation of proteasome activity.

One of the limitations of this compound is its potential for off-target effects, as the boronic acid moiety can bind to other proteins or enzymes in addition to the proteasome. Additionally, the reversible binding of this compound to the proteasome can make it difficult to achieve sustained inhibition of proteasome activity in vivo.

Zukünftige Richtungen

There are several future directions for research involving 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester. One area of interest is the development of more selective and potent proteasome inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of the immune modulatory effects of this compound in the context of autoimmune diseases and inflammatory disorders. Finally, the development of novel boronic acid derivatives with improved selectivity and pharmacokinetic properties is an area of ongoing research in the field of medicinal chemistry.

Synthesemethoden

The synthesis of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester involves the reaction of 2-fluorophenylboronic acid with cyclopropylamine in the presence of a pinacol ester protecting group. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using column chromatography. The yield of this reaction is typically moderate to high, and the purity of the product can be confirmed using NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester has been used extensively in scientific research as a pharmacological tool to investigate the biological functions of proteasome inhibition and immune modulation. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, and inhibition of proteasome activity can lead to the accumulation of misfolded or damaged proteins that can cause cellular dysfunction or death. This compound has been shown to inhibit proteasome activity in vitro and in vivo, making it a useful tool for studying the role of proteasomes in cellular processes such as protein turnover, cell signaling, and apoptosis.

In addition to its proteasome inhibitory activity, this compound has also been shown to modulate the immune system by selectively targeting T cells and inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJLXGGSCDYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)

![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)

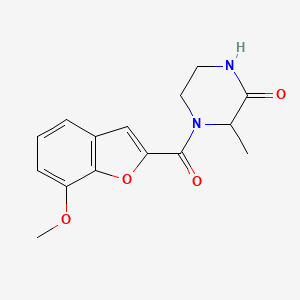

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide](/img/structure/B2753255.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2753267.png)